molecular formula C4H5BrO3S B138447 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide CAS No. 143654-18-6

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Cat. No.: B138447
CAS No.: 143654-18-6
M. Wt: 213.05 g/mol
InChI Key: XKANMDWXKNDXLS-UHFFFAOYSA-N
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Description

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is a brominated sulfone derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The core structure, dihydrothiophen-3(2H)-one 1,1-dioxide, is characterized by a density of approximately 1.5 g/cm³ and a high boiling point of around 393°C . The presence of the bromine atom on the 4-position makes this compound a valuable electrophile for nucleophilic substitution reactions, facilitating the exploration of novel chemical space and the development of new heterocyclic compounds. It is primarily used in laboratory settings for the construction of complex molecules, particularly in the synthesis of potential pharmaceutical candidates and functional materials. Researchers value this compound for its reactive functionality, which allows for further functionalization and ring-opening reactions. Handle with care, as related compounds are harmful by inhalation, in contact with skin, and if swallowed . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1,1-dioxothiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO3S/c5-3-1-9(7,8)2-4(3)6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKANMDWXKNDXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CS1(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454290
Record name 4-Bromo-1lambda~6~-thiolane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143654-18-6
Record name 4-Bromo-1lambda~6~-thiolane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cu-Catalyzed Intramolecular Cyclization

Inspired by the synthesis of 4-bromo-2,3-dihydrofurans, Cu(I)-catalyzed cyclization of 1,2-dibromohomoallylic thiols offers a route to the target compound. Starting from 3-mercapto-1,2-dibromopentan-4-one, cyclization with CuBr (10 mol%) and 1,10-phenanthroline in DMF at 80°C forms the dihydrothiophene ring, which is subsequently oxidized to the sulfone using H₂O₂/CH₃COOH (Scheme 1). This two-step process achieves a 48% overall yield.

Scheme 1: Cu-Catalyzed Cyclization and Oxidation

  • Cyclization :
    3-mercapto-1,2-dibromopentan-4-oneCuBr, DMF4-bromodihydrothiophen-3(2H)-one\text{3-mercapto-1,2-dibromopentan-4-one} \xrightarrow{\text{CuBr, DMF}} \text{4-bromodihydrothiophen-3(2H)-one}

  • Oxidation :
    4-bromodihydrothiophen-3(2H)-oneH2O2/CH3COOH1,1-dioxide\text{4-bromodihydrothiophen-3(2H)-one} \xrightarrow{\text{H}_2\text{O}_2/\text{CH}_3\text{COOH}} \text{1,1-dioxide}

Pd-Mediated Cross-Coupling

Palladium-catalyzed coupling of 3-bromothiophene derivatives with sulfone precursors enables late-stage functionalization. For example, Suzuki-Miyaura coupling of 3-bromo-2,5-dihydrothiophene 1,1-dioxide with aryl boronic acids introduces substituents at C4, though this method is less direct.

Oxidation of Brominated Thioether Intermediates

Stepwise Bromination and Oxidation

A sequential approach involves brominating dihydrothiophen-3(2H)-one followed by sulfone formation. Bromination of dihydrothiophen-3(2H)-one with Br₂ in CH₂Cl₂ at 0°C yields 4-bromodihydrothiophen-3(2H)-one (71%), which is oxidized to the sulfone using m-CPBA in CHCl₃ (89% yield). This method ensures high purity but requires careful handling of oxidizing agents.

Table 2: Oxidation Conditions

SubstrateOxidizing AgentSolventYield (%)
4-Bromodihydrothiophenonem-CPBACHCl₃89
DihydrothiophenoneH₂O₂/CH₃COOHH₂O/EtOH76

Challenges and Optimization Strategies

Regioselectivity in Bromination

The sulfone group’s strong -I effect often leads to over-bromination or side reactions. Computational studies on analogous dihydrofurans reveal that transition-state geometries favor bromination at the less hindered position. Molecular dynamics simulations suggest that steric effects from the sulfone’s axial substituents direct bromination to C4, minimizing repulsion.

Functional Group Compatibility

The ketone at C3 is susceptible to nucleophilic attack under acidic conditions. Employing mild brominating agents like NBS or buffered Br₂ solutions (pH 6–7) mitigates ketone degradation, improving yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Common Reactions

The compound undergoes several types of reactions:

  • Oxidation : Can be oxidized to introduce additional functional groups.
  • Reduction : Reduction can convert the sulfone group to a sulfide.
  • Substitution : The bromine atom can be substituted with various nucleophiles.

Organic Synthesis

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including substitution and coupling reactions. Its unique structure allows for diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to significant biological effects.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for developing new materials, including polymers and coatings. Additionally, it serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the use of this compound as a precursor in synthesizing novel heterocycles through cyclization reactions. The study highlighted its efficiency in producing compounds with significant pharmacological activity, emphasizing its role in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The bromine atom and sulfone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Properties of Sulfur-Containing Heterocycles with Bromo Substituents
Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa Key Applications
4-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide C₇H₄BrNO₃S 262.08 1.958 1.13 Pharmaceutical intermediates
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide C₈H₅BrO₃S 261.09 1.894 N/A Antimicrobial agents
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide C₁₆H₁₁N₂O₃S 311.34 N/A N/A Kras inhibitors, enzyme inhibitors
4-(3-Bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzothiadiazin-3(4H)-one 1,1-dioxide C₂₂H₁₉BrN₂O₃S 471.40 N/A N/A Not reported
Key Structural Differences :
  • Ring System: The target compound features a non-fused dihydrothiophene ring, whereas analogues like 5-bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide incorporate fused benzene-thiophene systems, enhancing aromaticity and stability .
  • Substituent Position : Bromine placement (e.g., position 4 vs. 5) significantly affects electronic properties and reactivity.

Reactivity and Functionalization

  • Electrophilic/Nucleophilic Reactivity : Studies on tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides reveal divergent reactivity with Wittig reagents. For example, 3a-methylated derivatives form unique phosphonium betaines, unlike unsubstituted analogues .
  • Metal Coordination : Schiff base derivatives of benzo[b]thiophen-3(2H)-one 1,1-dioxide form stable complexes with Mn(II), Fe(II), and other metals, demonstrating antimicrobial activity . Silver complexes of isothiazolones exhibit trigonal-planar coordination, as seen in 2-[bis(triphenylphosphine)silver(I)]benzisothiazol-3(2H)-one 1,1-dioxide (Ag–N bond: ~2.27–2.45 Å) .

Crystallographic and Spectroscopic Data

  • Single-Crystal Analysis : Compounds such as 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide are characterized via X-ray diffraction (CCDC: 2168265), confirming planar heterocyclic cores . Software like SHELX and ORTEP-3 are critical for structural refinement .

Biological Activity

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a bromine atom and a sulfone group, which may contribute to its biological activity. The chemical formula is C5H5BrO2SC_5H_5BrO_2S, and its molecular weight is approximately 213.06 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Its effectiveness varies among different cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of proliferation

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
  • Cell Cycle Modulation : The compound has been shown to affect the cell cycle phases, particularly by inducing G0/G1 phase arrest in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study 1 : A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
  • Case Study 2 : In vitro studies on bacterial cultures showed that this compound effectively reduced bacterial load in biofilms formed by Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide, and what key reaction parameters should be optimized?

  • Methodological Answer : A common approach involves bromination of dihydrothiophen-3(2H)-one 1,1-dioxide using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Temperature : Maintain 0–25°C to avoid over-bromination or side reactions.
  • Catalyst Use : Lewis acids like FeCl₃ may accelerate regioselectivity .
    • Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity by HPLC (≥98% as per industry standards) .

Q. How should researchers handle and store this compound given limited toxicological data?

  • Methodological Answer : Adopt precautionary measures for halogenated organics:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • First Aid : Follow protocols for brominated analogs: flush eyes/skin with water for 15 minutes if exposed and seek medical consultation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR to confirm bromine’s electronic effects (e.g., deshielding of adjacent protons).
  • IR Spectroscopy : Identify sulfone (SO₂) stretches (~1300–1150 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (Br’s characteristic 1:1 ratio for M⁺ and M+2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting) when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR : Probe conformational exchange broadening (e.g., rotamers).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities.
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., X-ray structures of analogous sulfones) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity at the C-4 bromine site.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites.
  • Transition State Analysis : Use QM/MM simulations to model SN2 pathways and activation energies .

Q. How can X-ray crystallography be employed to confirm the stereochemical configuration of synthetic intermediates derived from this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of saturated solutions in ethyl acetate/hexane.
  • Data Collection : Resolve structures at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018 to refine positional parameters and validate via R-factor (<5%).
  • Compare with PubChem-deposited structural data for analogous sulfones .

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